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Compound of Interest

Compound Name:

(S)-tert-Butyl 3-

acetamidopyrrolidine-1-

carboxylate

Cat. No.: B052262 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Acetamidogruppe in N-Boc-Pyrrolidin-

Verbindungen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: N-Boc-geschützte Pyrrolidin-Ringsysteme sind entscheidende Bausteine in der

medizinischen Chemie und der Entwicklung von Pharmazeutika. Die Acetamidogruppe an

diesen Gerüsten bietet einen vielseitigen Ansatzpunkt für die Derivatisierung, was die Synthese

von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR)

ermöglicht. Diese Application Note beschreibt detaillierte Protokolle für zwei Hauptstrategien

zur Derivatisierung der Acetamidogruppe: N-Alkylierung und Hydrolyse mit anschließender

Funktionalisierung der resultierenden Aminogruppe.

N-Alkylierung der Acetamidogruppe
Die direkte Alkylierung des Stickstoffatoms der Acetamidogruppe ist eine effiziente Methode zur

Einführung von molekularer Vielfalt. Die Deprotonierung des Amid-N-H mit einer starken Base,

gefolgt von der Umsetzung mit einem Alkylhalogenid, führt zu N-alkylierten Produkten.

Quantitativen Daten zur N-Alkylierung
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Die folgende Tabelle fasst die erwarteten Ausbeuten für die N-Alkylierung basierend auf

analogen Reaktionen mit N-Boc-geschützten Aminopyridinen zusammen. Diese Werte dienen

als Referenz für die Optimierung der Reaktionsbedingungen.

Alkylhaloge
nid

Base
Lösungsmit
tel

Temperatur
(°C)

Zeit (h)
Erwartete
Ausbeute
(%)

Octylbromid t-BuOK DMSO
Raumtemper

atur
4 85-95

Benzylbromid t-BuOK DMSO
Raumtemper

atur
4 80-90

Allylbromid t-BuOK DMSO
Raumtemper

atur
4 82-92

Propargylbro

mid
t-BuOK DMSO

Raumtemper

atur
4 88-98

Experimentelles Protokoll: N-Alkylierung
Dieses Protokoll beschreibt die N-Alkylierung von N-Boc-(acetamido)pyrrolidin unter

Verwendung von Kalium-tert-butanolat (t-BuOK) und einem Alkylhalogenid in Dimethylsulfoxid

(DMSO).[1][2]

Materialien:

N-Boc-(acetamido)pyrrolidin (1,0 Äq.)

Kalium-tert-butanolat (t-BuOK) (1,5 Äq.)

Alkylhalogenid (z.B. Octylbromid, Benzylbromid) (1,0-1,2 Äq.)

Wasserfreies Dimethylsulfoxid (DMSO)

Dichlormethan (DCM)

Wasser
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Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat (Na₂SO₄)

Stickstoffatmosphäre

Magnetrührer und Rührfisch

Reaktionskolben

Vorgehensweise:

Lösen Sie N-Boc-(acetamido)pyrrolidin (1,0 Äq.) in wasserfreiem DMSO in einem unter

Stickstoff stehenden Reaktionskolben.

Fügen Sie Kalium-tert-butanolat (1,5 Äq.) portionsweise bei Raumtemperatur hinzu.

Rühren Sie die Mischung 20 Minuten bei Raumtemperatur.

Fügen Sie das Alkylhalogenid (1,0-1,2 Äq.) tropfenweise zur Reaktionsmischung hinzu.

Rühren Sie die Reaktion 4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann

mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

Nach Abschluss der Reaktion geben Sie vorsichtig Wasser hinzu, um die Reaktion zu

beenden.

Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan.

Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und anschließend mit

gesättigter Kochsalzlösung.

Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und

entfernen Sie das Lösungsmittel unter reduziertem Druck.

Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie, um das gewünschte

N-alkylierte Produkt zu erhalten.
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Abbildung 1: Workflow der N-Alkylierung der Acetamidogruppe.

Hydrolyse der Acetamidogruppe und anschließende
Derivatisierung
Die Hydrolyse der Acetamidogruppe zu einem primären Amin ist eine grundlegende

Transformation, die einen vielseitigen Zwischenprodukt für eine breite Palette von

nachfolgenden Derivatisierungen schafft. Diese Umwandlung kann unter sauren oder

basischen Bedingungen durchgeführt werden.

Experimentelles Protokoll: Saure Hydrolyse der
Acetamidogruppe
Materialien:

N-Boc-(acetamido)pyrrolidin

6 M Salzsäure (HCl)

1 M Natriumhydroxid (NaOH) Lösung
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Diethylether

Rundkolben mit Rückflusskühler

Vorgehensweise:

Lösen Sie N-Boc-(acetamido)pyrrolidin in 6 M HCl in einem Rundkolben.

Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Überwachen Sie den Fortschritt

der Reaktion mittels DC oder LC-MS.

Kühlen Sie die Reaktion auf Raumtemperatur ab.

Neutralisieren Sie die Reaktion vorsichtig mit 1 M NaOH-Lösung bis pH 7-8.

Extrahieren Sie die wässrige Phase mehrmals mit Diethylether, um unumgesetztes

Ausgangsmaterial zu entfernen.

Stellen Sie die wässrige Phase mit 1 M NaOH auf einen pH-Wert von >10 ein.

Extrahieren Sie das Produkt (N-Boc-aminopyrrolidin) mit Dichlormethan.

Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und

konzentrieren Sie im Vakuum, um das aminierte Produkt zu erhalten.

Anschließende Derivatisierung des Amins
Das resultierende N-Boc-aminopyrrolidin kann durch verschiedene Standardverfahren weiter

derivatisiert werden, wie z.B. reduktive Aminierung oder Acylierung.

Protokollbeispiel: Reduktive Aminierung

Lösen Sie das N-Boc-aminopyrrolidin (1,0 Äq.) und ein Aldehyd oder Keton (1,0-1,2 Äq.) in

einem geeigneten Lösungsmittel wie Dichlormethan oder 1,2-Dichlorethan.

Rühren Sie die Mischung 1-2 Stunden bei Raumtemperatur, um die Iminbildung zu

ermöglichen.
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Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,2-1,5 Äq.)

hinzu.

Rühren Sie die Reaktion bei Raumtemperatur bis zur vollständigen Umsetzung.

Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt mittels

Säulenchromatographie.

Weitere Derivatisierungsoptionen

N-Boc-(acetamido)pyrrolidin

Hydrolyse
(sauer oder basisch)

N-Boc-aminopyrrolidin
(Zwischenprodukt)

Reduktive Aminierung
(Aldehyd/Keton, NaBH(OAc)₃)

Acylierung
(Säurechlorid/Anhydrid)

Sulfonylierung
(Sulfonylchlorid)

N-Alkyl-Derivat N-Acyl-Derivat N-Sulfonyl-Derivat

Click to download full resolution via product page

Abbildung 2: Signalweg für Hydrolyse und anschließende Derivatisierung.

Zusammenfassung und Ausblick
Die Derivatisierung der Acetamidogruppe an N-Boc-Pyrrolidin-Verbindungen bietet eine

robuste Plattform für die Synthese neuartiger Moleküle. Die hier vorgestellten Protokolle zur N-

Alkylierung und Hydrolyse mit anschließender Funktionalisierung sind etablierte und
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anpassungsfähige Methoden. Forscher können diese Protokolle als Ausgangspunkt für die

Entwicklung spezifischer Synthesestrategien nutzen, die auf ihre jeweiligen Zielmoleküle

zugeschnitten sind. Die sorgfältige Auswahl der Reaktionsbedingungen und die Überwachung

des Reaktionsfortschritts sind entscheidend für den Erfolg dieser Synthesen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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